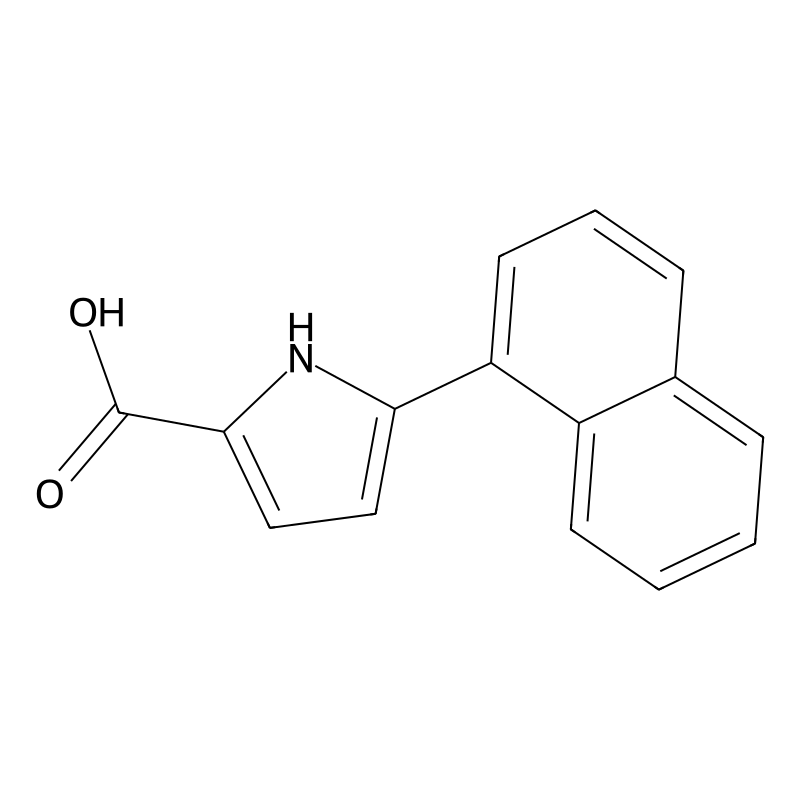5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Chemical Synthesis
Field: Chemical Engineering
Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” can be used as a building block in the synthesis of various complex molecules . Its unique structure makes it a valuable tool in the field of chemical synthesis .
Methods of Application or Experimental Procedures: The compound can be used in various chemical reactions to produce different types of molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
Potential Use in Drug Discovery
Field: Pharmaceutical Sciences
Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” could potentially be used in drug discovery due to its structural similarity to various bioactive compounds .
Methods of Application or Experimental Procedures: The compound could be used as a starting point for the synthesis of new drug candidates. This might involve various chemical reactions to modify the structure of the compound and evaluate its biological activity .
Results or Outcomes: The outcomes of such studies could lead to the discovery of new drugs with potential therapeutic effects.
Use in Material Science
Field: Material Science
Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” could potentially be used in the field of material science . Its unique structure could be leveraged to create new materials with specific properties .
Methods of Application or Experimental Procedures: The compound could be used in various chemical reactions to produce different types of materials. The specific methods of application or experimental procedures would depend on the particular material being produced .
Potential Use in Biochemical Research
Field: Biochemistry
Summary of the Application: “5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid” could potentially be used in biochemical research due to its structural similarity to various bioactive compounds .
Methods of Application or Experimental Procedures: The compound could be used as a starting point for the synthesis of new biochemical research tools. This might involve various chemical reactions to modify the structure of the compound and evaluate its biological activity .
Results or Outcomes: The outcomes of such studies could lead to the discovery of new biochemical tools with potential research applications.
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a naphthalene moiety attached to a pyrrole ring with a carboxylic acid functional group. Its molecular formula is C15H11NO2, and it has a molecular weight of 237.25 g/mol. The compound is classified under various chemical databases, including PubChem, where it is listed with the compound identifier CID 22507240 .
This compound exhibits notable features such as good solubility in organic solvents and moderate stability under standard laboratory conditions, making it suitable for various chemical applications.
There is no known mechanism of action for 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid as its biological activity is not documented in scientific literature.
- Potential skin and eye irritant: Aromatic and carboxylic acid groups can cause irritation.
- Low flammability: Aromatic hydrocarbons typically have low flammability.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of a pyrrole derivative.
- Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
Several methods have been reported for synthesizing 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid:
- Condensation Reactions: The synthesis often begins with the condensation of naphthalene derivatives with pyrrole in the presence of an acid catalyst.
- Carboxylation Reactions: Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
- Functional Group Modifications: Post-synthesis modifications can introduce additional functional groups to enhance solubility or biological activity.
These methods highlight the versatility of synthetic pathways available for this compound.
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid has potential applications in various fields:
- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs.
- Material Science: Its unique properties could be utilized in creating advanced materials or polymers.
- Chemical Research: It serves as a valuable reagent in organic synthesis and material characterization.
The diverse applications underscore its significance in both scientific research and industrial contexts.
Several compounds share structural similarities with 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrole-2-carboxylic acid | Simple pyrrole structure | Lacks naphthalene moiety |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution on pyrrole | Less planar structure compared to naphthalene |
| Naphthalene-2-carboxylic acid | Naphthalene ring without pyrrole | No nitrogen atom present |
| 3-(Naphthalen-1-yl)-1H-pyrrole | Naphthalene at position 3 | Different position of naphthalene attachment |
The presence of both the naphthalene and pyrrole moieties in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid contributes to its unique properties and potential applications, distinguishing it from other similar compounds.








